Boc-Gln-ONp
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Gln-ONp is synthesized through the esterification of Boc-L-glutamine with 4-nitrophenol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Gln-ONp undergoes several types of chemical reactions, including:
Substitution: The nitrophenyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under aqueous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the nitrophenyl group.
Major Products Formed
Hydrolysis: Boc-L-glutamine and 4-nitrophenol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-Gln-ONp has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a protecting group for amino acids during peptide synthesis.
Biological Studies: This compound is used in the study of enzyme kinetics and mechanisms, particularly in the context of proteases.
Medical Research: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: This compound is used in the production of various peptide-based products and materials.
Mechanism of Action
The mechanism of action of Boc-Gln-ONp involves the protection of the amino group of glutamine through the formation of an ester bond with 4-nitrophenol. This protection prevents unwanted side reactions during peptide synthesis . The ester bond can be selectively cleaved under specific conditions to yield the desired peptide product .
Comparison with Similar Compounds
Similar Compounds
Boc-L-glutamine 4-nitrophenyl ester: Similar in structure and function to Boc-Gln-ONp.
Boc-L-glutamine methyl ester: Another protecting group used in peptide synthesis.
Boc-L-glutamine ethyl ester: Similar to this compound but with an ethyl group instead of a nitrophenyl group.
Uniqueness
This compound is unique due to its nitrophenyl ester group, which provides specific reactivity and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
(4-nitrophenyl) 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMMCTZLXOVMFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15387-45-8 | |
Record name | L-Glutamine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015387458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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